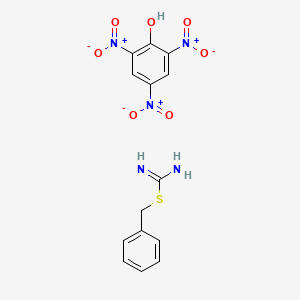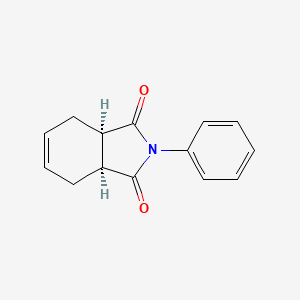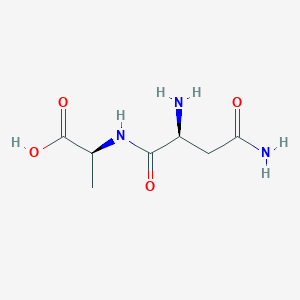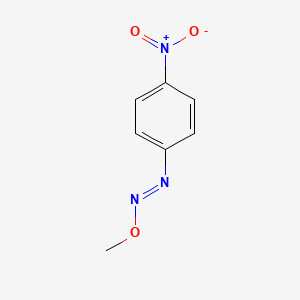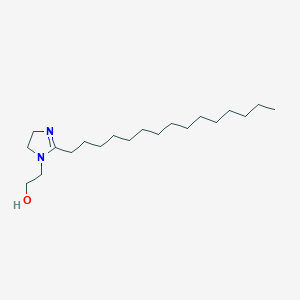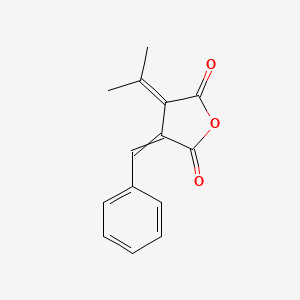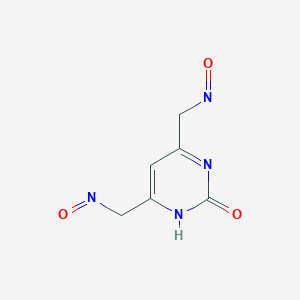
4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one is a synthetic organic compound characterized by the presence of two nitrosomethyl groups attached to a pyrimidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one typically involves the nitration of pyrimidin-2(1h)-one derivatives. The reaction conditions often include the use of strong nitrating agents such as nitric acid or nitrous acid under controlled temperatures to ensure the selective introduction of nitroso groups at the 4 and 6 positions of the pyrimidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro derivatives.
Reduction: The nitroso groups can be reduced to form amine derivatives.
Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,6-bis(nitromethyl)pyrimidin-2(1h)-one.
Reduction: Formation of 4,6-bis(aminomethyl)pyrimidin-2(1h)-one.
Substitution: Formation of various substituted pyrimidinone derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one involves its interaction with specific molecular targets and pathways. The nitroso groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The compound may also interact with enzymes and receptors, affecting their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dinitromethylpyrimidin-2(1h)-one: Similar structure but with nitro groups instead of nitroso groups.
4,6-Bis(aminomethyl)pyrimidin-2(1h)-one: Similar structure but with amino groups instead of nitroso groups.
4,6-Bis(methyl)pyrimidin-2(1h)-one: Similar structure but with methyl groups instead of nitroso groups.
Uniqueness
4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one is unique due to the presence of nitrosomethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The nitroso groups can participate in unique redox and substitution reactions, making this compound valuable for various research applications.
Propiedades
Número CAS |
6944-76-9 |
|---|---|
Fórmula molecular |
C6H6N4O3 |
Peso molecular |
182.14 g/mol |
Nombre IUPAC |
4,6-bis(nitrosomethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H6N4O3/c11-6-9-4(2-7-12)1-5(10-6)3-8-13/h1H,2-3H2,(H,9,10,11) |
Clave InChI |
XDMFDKTZAPKCIW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=O)N=C1CN=O)CN=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


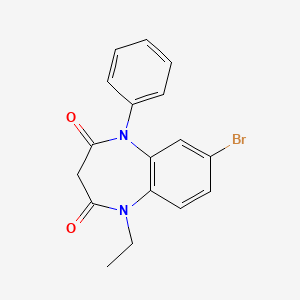
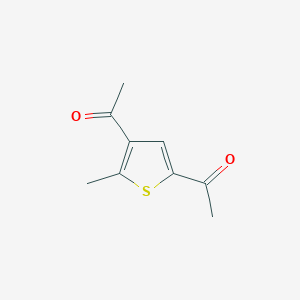
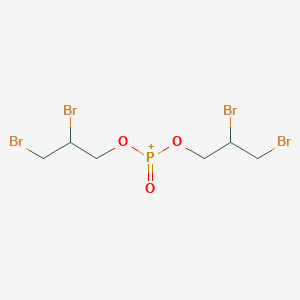
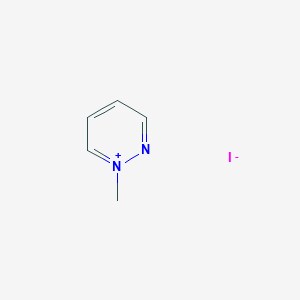
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
